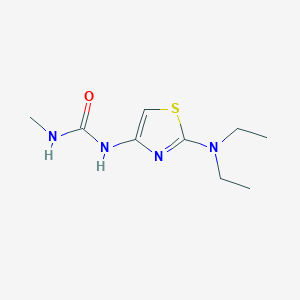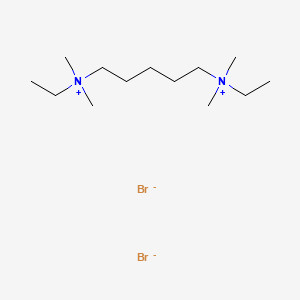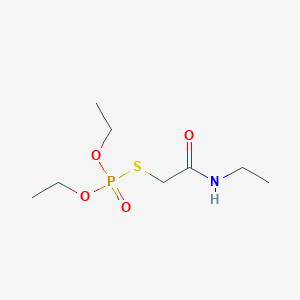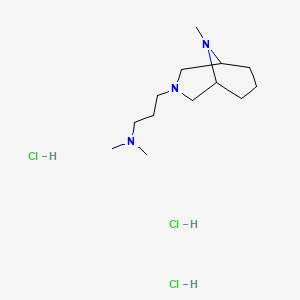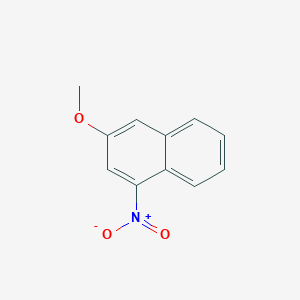
Naphtho(1,2-d)thiazolium, 1-ethyl-2-(ethylthio)-, ethyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho(1,2-d)thiazolium, 1-ethyl-2-(ethylthio)-, ethyl sulfate is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of a naphtho-thiazolium core, which is further modified by ethyl and ethylthio groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(1,2-d)thiazolium, 1-ethyl-2-(ethylthio)-, ethyl sulfate typically involves the reaction of naphthoquinone with thioamide under specific conditions. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, which facilitates the formation of the thiazolium ring. The ethyl and ethylthio groups are introduced through subsequent alkylation reactions using ethyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho(1,2-d)thiazolium, 1-ethyl-2-(ethylthio)-, ethyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to thiazolidine.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Naphtho(1,2-d)thiazolium, 1-ethyl-2-(ethylthio)-, ethyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Naphtho(1,2-d)thiazolium, 1-ethyl-2-(ethylthio)-, ethyl sulfate involves its interaction with specific molecular targets. The thiazolium ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The ethylthio group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- Naphtho(1,2-d)thiazolium, 1-ethyl-2-(ethylthio)-, iodide
- Naphtho(1,2-d)thiazolium, 1-ethyl-2-(ethylthio)-, bromide
Uniqueness
Compared to its analogs, Naphtho(1,2-d)thiazolium, 1-ethyl-2-(ethylthio)-, ethyl sulfate exhibits unique properties due to the presence of the ethyl sulfate group, which enhances its solubility in polar solvents. This makes it more versatile in various chemical and biological applications.
Propiedades
Número CAS |
41426-11-3 |
|---|---|
Fórmula molecular |
C17H21NO4S3 |
Peso molecular |
399.6 g/mol |
Nombre IUPAC |
1-ethyl-2-ethylsulfanylbenzo[e][1,3]benzothiazol-1-ium;ethyl sulfate |
InChI |
InChI=1S/C15H16NS2.C2H6O4S/c1-3-16-14-12-8-6-5-7-11(12)9-10-13(14)18-15(16)17-4-2;1-2-6-7(3,4)5/h5-10H,3-4H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clave InChI |
IFWXWPGIVCIFJW-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C(SC2=C1C3=CC=CC=C3C=C2)SCC.CCOS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



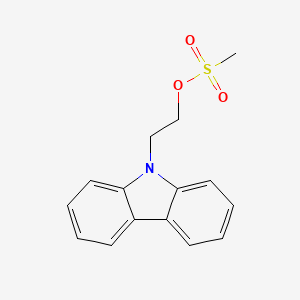
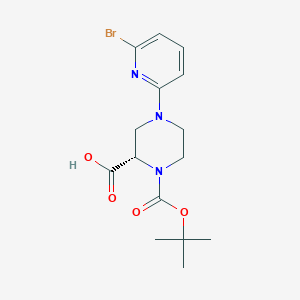

![diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13731365.png)
![Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B13731366.png)


